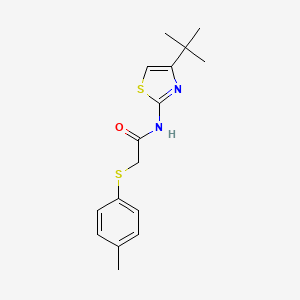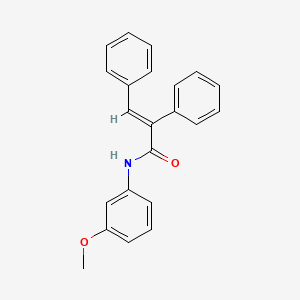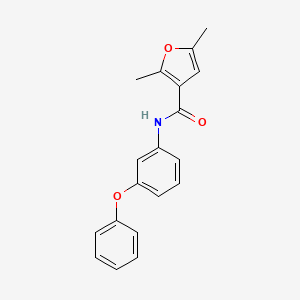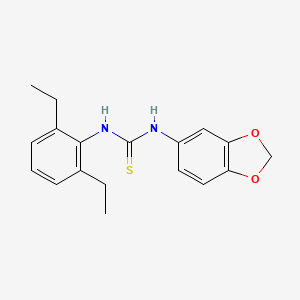![molecular formula C21H15ClN2S B5597861 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine is a useful research compound. Its molecular formula is C21H15ClN2S and its molecular weight is 362.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.0644474 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Activities
Several studies have synthesized novel compounds incorporating the structural motifs similar to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine, demonstrating significant antimicrobial and antifungal activities. For example, a series of novel compounds with potential antibacterial activity against various strains of bacteria, such as Escherichia coli and Staphylococcus aureus, and antifungal activity against strains like Candida albicans, were developed through the synthesis of thiazole and thiadiazole derivatives (H. B'Bhatt & S. Sharma, 2017). Another study focused on synthesizing 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents, indicating some derivatives exhibited effective antibacterial activity, highlighting the potential of thiazole-based compounds in antimicrobial research (Mudassar A. Sayyed et al., 2006).
Anticancer Properties
Research into the anticancer properties of thiazole and thiadiazole derivatives revealed that some compounds exhibit promising activity against cancer cell lines. A study synthesized thiadiazoles and thiazoles incorporating a pyrazole moiety and evaluated their anticancer agents against the breast carcinoma cell line MCF-7. The study found concentration-dependent cellular growth inhibitory effects, particularly for three compounds, indicating potential anticancer properties (Sobhi M. Gomha et al., 2015).
Photophysical and Electrochemical Properties
The synthesis and characterization of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines, including a derivative similar in structural aspects to the compound of interest, were explored. These complexes exhibit luminescence from ^3MLCT levels both at 77 K and at room temperature, indicating their potential use in photophysical and electrochemical applications (F. Neve et al., 1999).
Theoretical and Computational Studies
Computational studies have been conducted to understand the molecular structure, inhibition performance against corrosion of iron, and quantum chemical properties of thiazole and thiadiazole derivatives. These studies involve density functional theory (DFT) calculations and molecular dynamics simulations, indicating the compounds' potential as corrosion inhibitors for metal surfaces (S. Kaya et al., 2016).
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(2-methyl-4-phenylpyridin-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2S/c1-14-20(18(11-12-23-14)15-5-3-2-4-6-15)21-24-19(13-25-21)16-7-9-17(22)10-8-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDZOQTWWXFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4Z)-3-(4-CHLOROPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5597779.png)

![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)
![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)
![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)



![2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)
![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)


![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)

